molecular formula C10H18O B2952848 2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol CAS No. 2248358-90-7

2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol

Cat. No.: B2952848
CAS No.: 2248358-90-7
M. Wt: 154.253
InChI Key: QQTAUUMORUGDKF-UHFFFAOYSA-N
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Description

2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol is a chemical compound with the molecular formula C10H18O and a molecular weight of 154.253 g/mol. This compound features a bicyclic structure, which is a characteristic that often imparts unique chemical and physical properties. The bicyclo[4.1.0]heptane moiety is a rigid, three-dimensional structure that can influence the compound’s reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol can be achieved through various synthetic routes. One common method involves the double alkylation of cyclohexane 1,3-diesters with diiodomethane . This process typically requires the use of strong bases and controlled reaction conditions to ensure the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would likely be applied to produce this compound efficiently and in high yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs that target specific molecular pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure can influence how the compound binds to enzymes or receptors, potentially leading to unique biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the arrangement of carbon atoms.

    Bicyclo[2.2.2]octanes: Another class of bicyclic compounds with different ring sizes and properties.

    Bicyclo[1.1.1]pentanes: These compounds have a smaller bicyclic structure and different reactivity.

Uniqueness

2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

2-(3-bicyclo[4.1.0]heptanyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-7(6-11)8-2-3-9-5-10(9)4-8/h7-11H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTAUUMORUGDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC2CC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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